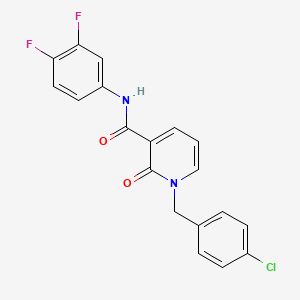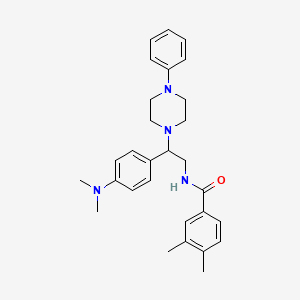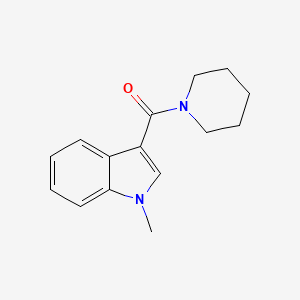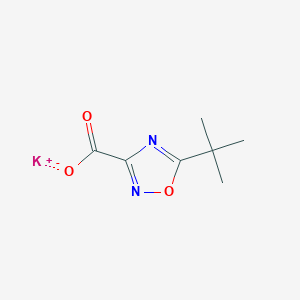
1-(3,4-dihydro-2H-pyrrol-5-yl)-1,3-di-m-tolylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(3,4-dihydro-2H-pyrrol-5-yl)-1,3-di-m-tolylurea” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The pyrrole ring is substituted with a urea group, which contains two m-tolyl groups. m-Tolyl groups are derived from m-toluidine, an aromatic amine where the amino group is attached to the meta position of the benzene ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrole ring, a urea group, and two m-tolyl groups .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure. For example, the presence of the aromatic rings in this compound suggests that it would likely be relatively stable and possibly soluble in organic solvents .Scientific Research Applications
Electrochromic Devices
The development of a soluble conducting polymer synthesized via the reaction of specific monomers, including pyrrole derivatives, has been reported. This polymer exhibits suitable properties for electrochromic devices, as indicated by its switching ability and electronic transition characteristics suitable for such applications (Yiĝitsoy et al., 2007).
Large-Scale Synthesis of Multifunctional Pyrroles
Research has optimized the synthesis of multifunctional 1,4-dihydro-pyrrolo[3,2-b]pyrroles, enabling the preparation of these heterocycles in amounts exceeding 10 grams per run. These advances have opened the door to manipulating photophysical properties, including emission color and Stokes shift value, across a broad spectrum (Tasior et al., 2020).
Anion Receptors with Enhanced Affinities
The synthesis of fluorinated compounds based on 3,4-difluoro-1H-pyrrole has been explored, leading to the development of neutral anion receptors with significantly enhanced affinities for anions like fluoride, chloride, or dihydrogen phosphate. This advancement points to the potential of such compounds in sensory applications (Anzenbacher et al., 2000).
Optical Properties of Pyrrolo Derivatives
The synthesis and characterization of tetraaryl-, pentaaryl-, and hexaaryl-1,4-dihydropyrrolo[3,2-b]pyrroles have been achieved, highlighting the relationship between structure and photophysical properties. These compounds exhibit strong fluorescence, moderate to large Stokes shifts, and high quantum yields, underscoring their potential in optical applications (Krzeszewski et al., 2014).
Sustainable Catalytic Pyrrole Synthesis
A sustainable approach to synthesizing pyrroles through an iridium-catalyzed process has been developed. This method allows for the deoxygenation and linkage of secondary alcohols and amino alcohols, highlighting an environmentally friendly pathway for producing pyrroles from renewable resources (Michlik & Kempe, 2013).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-(3,4-dihydro-2H-pyrrol-5-yl)-1,3-bis(3-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c1-14-6-3-8-16(12-14)21-19(23)22(18-10-5-11-20-18)17-9-4-7-15(2)13-17/h3-4,6-9,12-13H,5,10-11H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIQIDFCVVSZYFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N(C2=NCCC2)C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-(4-Chlorophenyl)sulfonyl-6-fluoroquinolin-3-yl]-phenylmethanone](/img/structure/B2834970.png)
![Methyl 2-[4-(4-chlorophenyl)-2-phenyl-1,3-thiazol-5-yl]acetate](/img/structure/B2834975.png)





![3-Tert-butyl-6-[(1-methylsulfonylpiperidin-4-yl)methoxy]pyridazine](/img/structure/B2834982.png)


![(E)-4-[Methyl(prop-2-ynyl)amino]but-2-enoic acid](/img/structure/B2834986.png)
